
1-(3-Methylazetidin-3-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylazetidin-3-yl)butan-1-one is an organic compound with the molecular formula C8H15NO. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is primarily used for research purposes and has various applications in scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylazetidin-3-yl)butan-1-one typically involves the reaction of 3-methylazetidine with butanone under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
1-(3-Methylazetidin-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1-(3-Methylazetidin-3-yl)butan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3-Methylazetidin-3-yl)butan-1-one involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-Methyl-1-(3-methylazetidin-3-yl)butan-1-one
- 2-(1-Methylazetidin-3-yl)ethan-1-ol
- 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one
Uniqueness
1-(3-Methylazetidin-3-yl)butan-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its azetidine ring provides a versatile scaffold for various chemical modifications, making it valuable for research and development in multiple fields.
属性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC 名称 |
1-(3-methylazetidin-3-yl)butan-1-one |
InChI |
InChI=1S/C8H15NO/c1-3-4-7(10)8(2)5-9-6-8/h9H,3-6H2,1-2H3 |
InChI 键 |
IDCYWKNNDIXZKC-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)C1(CNC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B13195794.png)

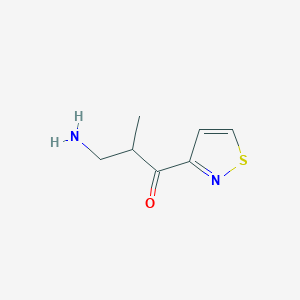
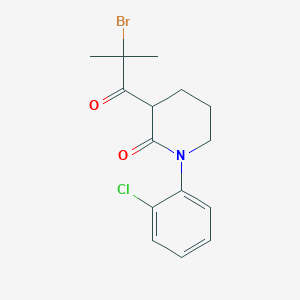


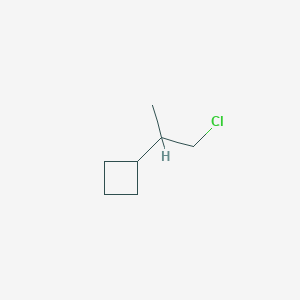
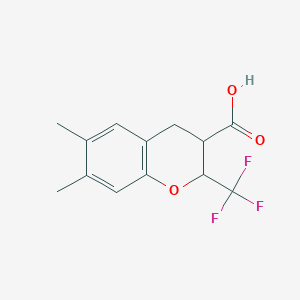
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
![3-[3-(3-Methylphenyl)propyl]aniline](/img/structure/B13195832.png)
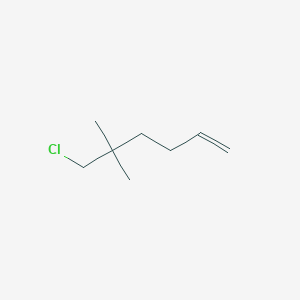
![2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13195854.png)
![2-[(3,4-Dimethylphenyl)methyl]oxirane](/img/structure/B13195860.png)
![1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one](/img/structure/B13195869.png)
